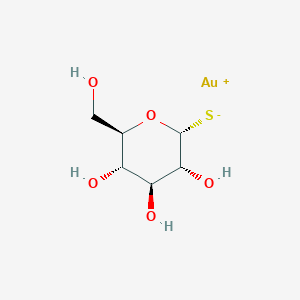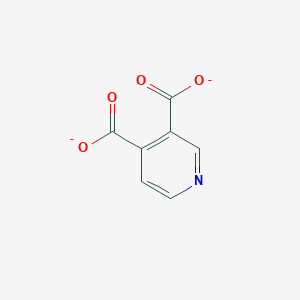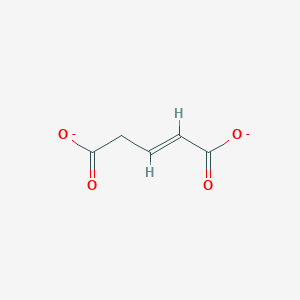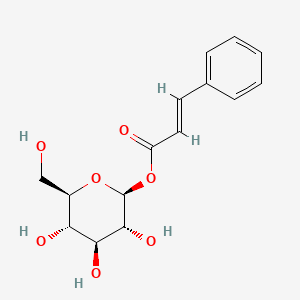
1-O-trans-Cinnamoyl-beta-D-glucopyranose
描述
1-O-trans-Cinnamoyl-beta-D-glucopyranose is an O-acyl carbohydrate consisting of beta-D-glucose carrying an O-trans-cinnamoyl group at the anomeric position . This compound is a derivative of cinnamic acid and glucose, and it is known for its presence in various natural sources, including fruits like cashew apples .
作用机制
Target of Action
1-O-trans-Cinnamoyl-beta-D-glucopyranose is an O-acyl carbohydrate consisting of β-D-glucose carrying an O-trans-cinnamoyl group at the anomeric position
Mode of Action
It is known that the compound is an “energy-rich” (activated) acyl-donor, comparable to coa-thioesters . This suggests that it may participate in biochemical reactions as an acyl donor.
Biochemical Pathways
It is known to be involved in the alcohol cinnamoyltransferase activity in fruits of cape gooseberry (physalis peruviana) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be a natural product that can be isolated from fruits , suggesting that its production and availability may be influenced by factors such as the growth conditions of the plant, the maturity of the fruit, and the specific variety of the plant.
生化分析
Biochemical Properties
1-O-trans-Cinnamoyl-beta-D-glucopyranose acts as an energy-rich acyl-donor in biochemical reactions, comparable to CoA-thioesters . It interacts with enzymes such as alcohol O-cinnamoyltransferase, which catalyzes the transfer of the cinnamoyl group to alcohols, forming alkyl cinnamates and glucose . This interaction is crucial for the formation of aroma esters in fruits, contributing to their flavor profile .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to affect the metabolism of cells by acting as a substrate for specific enzymes, thereby altering the levels of certain metabolites . This compound also plays a role in the formation of glycoconjugates, which are essential for cell-cell communication and signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It acts as an acyl-donor in enzymatic reactions, facilitating the transfer of the cinnamoyl group to various acceptor molecules . This process can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be relatively stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the formation of aroma esters in fruits. It interacts with enzymes such as alcohol O-cinnamoyltransferase, which catalyzes the transfer of the cinnamoyl group to alcohols . This interaction affects the metabolic flux and levels of certain metabolites, contributing to the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular activity . It is directed to these compartments through targeting signals and post-translational modifications, which ensure its proper localization and function . This localization is crucial for its role in various biochemical reactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-O-trans-Cinnamoyl-beta-D-glucopyranose can be synthesized through enzymatic reactions involving alcohol O-cinnamoyltransferase. This enzyme catalyzes the transfer of the cinnamoyl group from cinnamic acid to beta-D-glucose . The reaction typically requires specific conditions such as the presence of UDP-glucose and sinapic acid .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources. For instance, it can be isolated from cashew apple juice, where its concentration increases significantly during the ripening process . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: 1-O-trans-Cinnamoyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cinnamoyl group.
Substitution: The cinnamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamic acid derivatives, while reduction can produce cinnamyl alcohol derivatives .
科学研究应用
1-O-trans-Cinnamoyl-beta-D-glucopyranose has several scientific research applications:
相似化合物的比较
trans-Cinnamic Acid: A precursor to 1-O-trans-Cinnamoyl-beta-D-glucopyranose, known for its antimicrobial and antioxidant properties.
Cinnamyl Alcohol: A reduction product of cinnamic acid, used in fragrances and flavorings.
Cinnamoyl Glucosides: Other derivatives of cinnamic acid and glucose, with varying biological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of cinnamic acid and glucose. This combination enhances its solubility and bioavailability, making it more effective in various applications compared to its individual components .
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c16-8-10-12(18)13(19)14(20)15(21-10)22-11(17)7-6-9-4-2-1-3-5-9/h1-7,10,12-16,18-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGRGYBLAHPYOM-HOLMNUNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286331 | |
| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40004-96-4 | |
| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


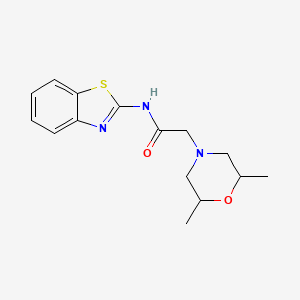

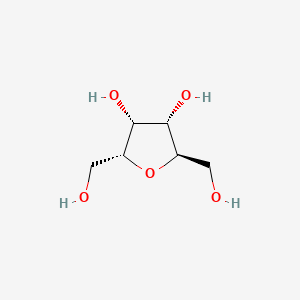
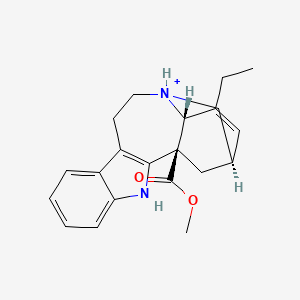
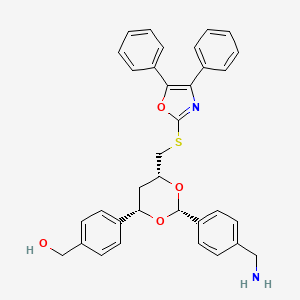
![(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B1239388.png)
![N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1239391.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1239393.png)
